Cas no 116598-69-7 (2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile structure](https://it.kuujia.com/scimg/cas/116598-69-7x500.png)
116598-69-7 structure
Nome del prodotto:2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile
- 5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile,6,7,8,9-tetrahydro-
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile
- 6,7,8,9-Tetrahydro-5H-[1,2,4]-triazolo[4,3-a]azepine-3-acetonitrile
- 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile
- IDI1_020857
- F0784-0260
- EN300-01415
- EU-0073979
- 116598-69-7
- J-501643
- BS-19284
- 5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile, 6,7,8,9-tetrahydro-
- 6,7,8,9-tetrahydro-5h-[1,2,4]triazolo-[4,3-a]azepin-3-ylacetonitrile
- Z56904672
- MFCD00980781
- (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepi
- AKOS000122264
- CCG-2656
- Cambridge id 5511093
- CS-0212884
- HMS1478F21
- PSFLXSYUOJMEQK-UHFFFAOYSA-N
- A893556
- DTXSID00385960
- ChemDiv3_001891
- BB 0218410
- STK731558
- AH-262/36919007
- G31903
-
- MDL: MFCD00980781
- Inchi: InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2
- Chiave InChI: PSFLXSYUOJMEQK-UHFFFAOYSA-N
- Sorrisi: C1CCC2=NN=C(CC#N)N2CC1
Proprietà calcolate
- Massa esatta: 176.10636
- Massa monoisotopica: 176.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 54.5A^2
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 410°Cat760mmHg
- Punto di infiammabilità: 201.8°C
- Indice di rifrazione: 1.663
- PSA: 54.5
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | T889793-100mg |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
Life Chemicals | F0784-0260-2μmol |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
Enamine | EN300-01415-0.05g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 95% | 0.05g |
$37.0 | 2023-05-17 | |
eNovation Chemicals LLC | D541030-1g |
(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)-ACETONITRILE |
116598-69-7 | 95% | 1g |
$400 | 2024-06-05 | |
Alichem | A449037742-10g |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 95% | 10g |
$731.88 | 2023-09-04 | |
Life Chemicals | F0784-0260-2mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F0784-0260-3mg |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
TRC | T889793-500mg |
2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile |
116598-69-7 | 500mg |
$ 210.00 | 2022-06-02 | ||
Enamine | EN008-7146-1g |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile |
116598-69-7 | 95% | 1g |
$160.0 | 2023-10-28 | |
Aaron | AR000DJA-1g |
5H-1,2,4-Triazolo[4,3-a]azepine-3-acetonitrile, 6,7,8,9-tetrahydro- |
116598-69-7 | 95% | 1g |
$245.00 | 2025-01-20 |
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile Letteratura correlata
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
3. Caper tea
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
116598-69-7 (2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile) Prodotti correlati
- 2228140-77-8(5-(4-methoxy-3,5-dimethylphenyl)-1,3-oxazolidin-2-one)
- 627833-53-8(4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-2-(thiophen-2-yl)-1,3-oxazole)
- 2172072-20-5(1-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one)
- 143706-77-8(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)
- 946372-81-2(N-(2-methoxyphenyl)-4-2-methyl-6-(propan-2-yloxy)pyrimidin-4-ylpiperazine-1-carboxamide)
- 1807024-99-2(Ethyl 2-bromo-6-cyano-3-hydroxybenzoate)
- 24282-74-4((1-benzofuran-2-yl)methyl(propyl)amine)
- 1370595-45-1(3-[3-(4-Isopropoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 282525-06-8(3-cyclohexyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 338770-44-8(4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](cyano)methyl]phenyl 4-chlorobenzenecarboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:116598-69-7)2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}acetonitrile

Purezza:99%/99%/99%
Quantità:1g/5g/10g
Prezzo ($):186.0/508.0/750.0